2-Bromo-6-methoxypyridine
Overview
Description
2-Bromo-6-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C6H6BrNO and a molecular weight of 188.02 g/mol . It is a derivative of pyridine, where the bromine atom is substituted at the second position and a methoxy group is substituted at the sixth position on the pyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in chemical research and industry.
Mechanism of Action
Target of Action
2-Bromo-6-methoxypyridine is a pyridine derivative
Mode of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. In this process, the compound may act as an organoboron reagent, participating in transmetalation with palladium complexes .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, it may be involved in the formation of new carbon–carbon bonds, thereby potentially influencing various biochemical pathways .
Result of Action
Its use in suzuki–miyaura cross-coupling reactions suggests that it may play a role in the synthesis of various organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reactions in which it participates are known to require specific reaction conditions . .
Biochemical Analysis
Biochemical Properties
2-Bromo-6-methoxypyridine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the inhibition of p38α mitogen-activated protein kinase (MAPK), which is crucial in the regulation of inflammatory responses . The interaction with p38α MAPK involves binding to the ATP-binding site, thereby inhibiting its activity and reducing the production of pro-inflammatory cytokines .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it has been shown to affect the p38α MAPK signaling pathway, leading to altered gene expression and reduced production of inflammatory cytokines . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the ATP-binding site of p38α MAPK, inhibiting its kinase activity . This inhibition leads to a decrease in the phosphorylation of downstream targets, ultimately reducing the production of pro-inflammatory cytokines . Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of p38α MAPK activity and reduced cytokine production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits p38α MAPK activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its biochemical activity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions include oxidation, reduction, and conjugation processes, leading to the formation of metabolites that are excreted via the kidneys . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . It tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be targeted to specific subcellular compartments, such as the nucleus, through post-translational modifications and targeting signals . This localization is essential for its role in modulating gene expression and cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-6-methoxypyridine can be synthesized through several methods. One common method involves the bromination of 6-methoxypyridine. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the second position .
Industrial Production Methods: In an industrial setting, this compound is produced by reacting 2,6-dibromopyridine with sodium methoxide in ethanol. The reaction mixture is heated to reflux for several hours, followed by extraction and purification to obtain the desired product with high yield .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert it to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium cyanide, or primary amines in solvents such as ethanol or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Nucleophilic Substitution: Products include 2-amino-6-methoxypyridine, 2-thio-6-methoxypyridine, and 2-cyano-6-methoxypyridine.
Suzuki-Miyaura Coupling: Various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
2-Bromo-6-methoxypyridine is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:
Comparison with Similar Compounds
2-Bromo-6-methoxypyridine can be compared with other halogenated pyridine derivatives, such as:
2-Bromo-6-methylpyridine: Similar in structure but with a methyl group instead of a methoxy group, leading to different reactivity and applications.
2,6-Dibromopyridine: Contains two bromine atoms, making it more reactive in nucleophilic substitution reactions.
2,6-Dimethoxypyridine: Contains two methoxy groups, which can influence its electronic properties and reactivity compared to this compound.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of halogenated pyridine derivatives in chemical research and industry.
Properties
IUPAC Name |
2-bromo-6-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMODISUYWZPVGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292619 | |
Record name | 2-Bromo-6-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40473-07-2 | |
Record name | 2-Bromo-6-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40473-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 84173 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040473072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 40473-07-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84173 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-6-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Bromo-6-Methoxypyridine enhance the performance of perovskite nanocrystals in light-emitting diodes?
A: this compound functions as a donor-acceptor ligand, effectively passivating the surface of FA0.8Cs0.2PbBr3 nanocrystals (NCs). [] This interaction stems from the enhanced coordination bond between the pyridine nitrogen and the lead ions (Pb2+) within the nanocrystal structure. [] This passivation reduces surface defects, thereby minimizing energy traps that can hinder radiative recombination of excitons. Consequently, the photoluminescence quantum yield (PLQY) – a measure of light emission efficiency – significantly improves, reaching up to 95.99%. [] This enhanced efficiency translates to brighter and more efficient light-emitting diodes (LEDs) with improved luminance, current efficiency, and external quantum efficiency (EQE). []
Q2: What are the advantages of using this compound as a ligand for perovskite nanocrystals compared to other methods?
A: The utilization of this compound as a post-processing ligand offers a simple and effective passivation strategy for perovskite NCs. [] Unlike complex synthesis procedures, introducing this ligand after NC formation simplifies the fabrication process. Moreover, its donor-acceptor nature facilitates strong binding to the NC surface, leading to enhanced stability. Research demonstrates that this compound-passivated FA0.8Cs0.2PbBr3 NCs exhibit remarkable solution stability, retaining their optical properties for at least six months. [] This stability is crucial for long-term performance and commercial viability of perovskite-based optoelectronic devices.
Q3: Beyond perovskite nanocrystals, what other applications utilize this compound in organic synthesis?
A: this compound serves as a versatile building block in organic synthesis. One notable application is its use in synthesizing cyclopenta[b]pyridin-2,5-dione. [] This compound, a non-glycosidic cardiotonic agent, holds potential for treating heart failure. The synthetic route leverages the reactivity of the bromine and methoxy substituents on the pyridine ring. Through a series of reactions, including regioselective ortho-lithiation, methoxycarbonylation, Heck vinylation, alkene reduction, cyclization, and decarboxylation, this compound is transformed into the desired cyclopenta[b]pyridin-2,5-dione. [] This example highlights the versatility of this compound as a starting material for constructing complex molecules with potential biological activity.
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